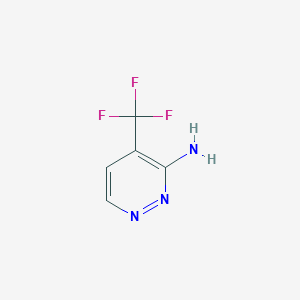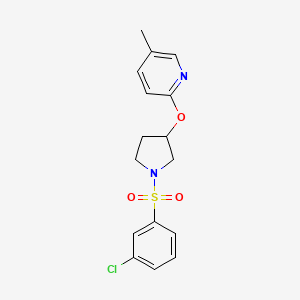
2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electro-Optic Materials
Research has demonstrated the utility of pyrrole-based donor-acceptor chromophores, including compounds structurally related to "2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine", in the development of nonlinear optical/electro-optic materials. These materials are pivotal for applications in modulating light signals in telecommunication devices and sensors. For example, Facchetti et al. (2003) explored layer-by-layer self-assembled pyrrole-based chromophores, showcasing their potential in creating highly transparent, nonlinear optical/electro-optic multilayers with significant χ(2) values, indicating strong nonlinearity suitable for advanced photonic applications (Facchetti et al., 2003).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals, often employs sulfonated pyrrolidine derivatives as intermediates or catalysts. Smolobochkin et al. (2017) described a method for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols, which could be a related application of compounds similar to "this compound". These methodologies highlight the role of sulfonyl-substituted pyrrolidines in constructing complex molecular architectures (Smolobochkin et al., 2017).
Photoluminescent Properties
Compounds with sulfonyl-substituted cyclometallating ligands, closely related to the chemical structure , have been investigated for their photoluminescent properties. These studies aim at developing new materials for light-emitting devices. Ertl et al. (2015) explored the color tuning capabilities of iridium(III) complexes bearing sulfonyl-substituted ligands, which demonstrated potential applications in light-emitting electrochemical cells (LECs) due to their significant photoluminescence quantum yields and emission colors ranging from green to blue (Ertl et al., 2015).
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-6-16(18-10-12)22-14-7-8-19(11-14)23(20,21)15-4-2-3-13(17)9-15/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBJUOBITUGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2747844.png)

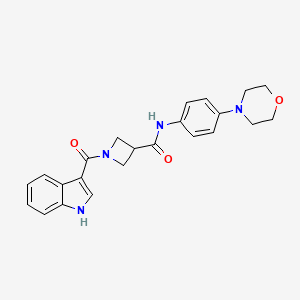
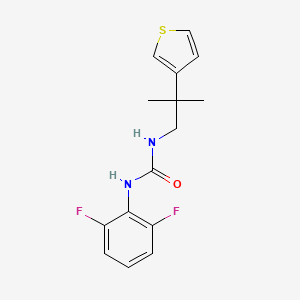
![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)
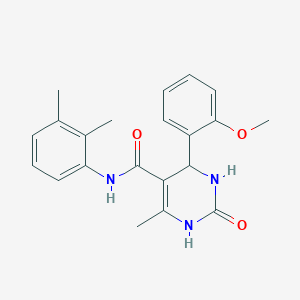
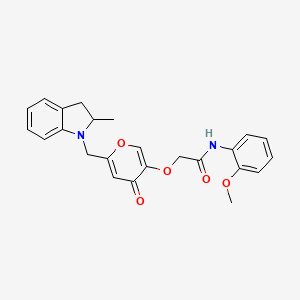
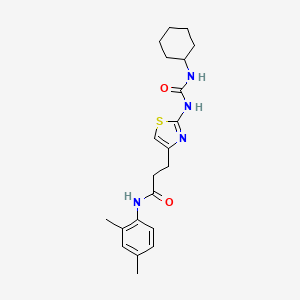
![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
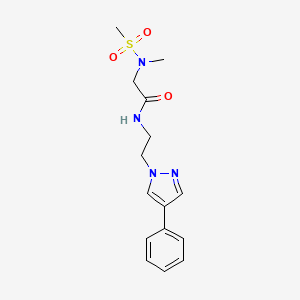
![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
